m-Xyloldisulfochlorid

Description

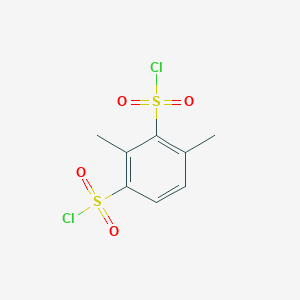

m-Xyloldisulfochlorid (C₈H₆Cl₂O₄S₂) is a disulfochloride derivative of m-xylene, characterized by two sulfonyl chloride (-SO₂Cl) groups substituted at the meta positions of the benzene ring. This compound is synthesized via the reaction of m-xylene with chlorosulfonic acid or thionyl chloride (SOCl₂), as demonstrated in studies investigating its reactivity and structural properties . The meta substitution pattern imparts distinct steric and electronic characteristics, influencing its stability, solubility, and applications in organic synthesis—particularly as a sulfonating agent or intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2,4-dimethylbenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S2/c1-5-3-4-7(15(9,11)12)6(2)8(5)16(10,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXURJPYZNSKSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Xyloldisulfochlorid typically involves the sulfonation of m-xylene followed by chlorination. The process can be summarized as follows:

Sulfonation: m-Xylene is treated with sulfuric acid (H₂SO₄) to introduce sulfonic acid groups, forming m-xylene-2,4-disulfonic acid.

Chlorination: The disulfonic acid is then reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl groups with chlorine atoms, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: m-Xyloldisulfochlorid undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonic acids or sulfonyl hydrides.

Oxidation: Under strong oxidizing conditions, this compound can be further oxidized to produce sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or thiols.

Sulfonic Acids: Formed by reduction or oxidation processes.

Scientific Research Applications

Chemistry: m-Xyloldisulfochlorid is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The sulfonyl chloride group can be modified to enhance biological activity and selectivity.

Industry: The compound is used in the production of specialty chemicals, including surfactants, polymers, and resins. Its ability to introduce sulfonyl groups into molecules is leveraged in various industrial applications.

Mechanism of Action

The mechanism of action of m-Xyloldisulfochlorid primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where this compound acts as a sulfonating agent.

Molecular Targets and Pathways: In biological systems, this compound derivatives may target enzymes or proteins with nucleophilic residues, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and physicochemical properties of m-Xyloldisulfochlorid are best contextualized by comparing it with structurally analogous disulfochlorides:

o-Toluoldisulfochlorid and p-Toluoldisulfochlorid

These isomers differ in the positioning of sulfonyl chloride groups on the toluene backbone:

- o-Toluoldisulfochlorid (ortho-substituted): Proximity of -SO₂Cl groups creates steric hindrance, reducing thermal stability compared to the meta isomer.

- p-Toluoldisulfochlorid (para-substituted): Symmetrical substitution enhances crystallinity and melting point but may reduce solubility in nonpolar solvents.

Key Findings from Comparative Studies :

- Reactivity with Thionyl Chloride : this compound undergoes slower sulfonation with SOCl₂ compared to o- and p-isomers, likely due to reduced steric strain in the meta configuration.

- Thermal Stability : The meta isomer exhibits higher stability under reflux conditions, whereas the ortho isomer decomposes at lower temperatures.

Table 1: Comparative Properties of Xyloldisulfochlorid Isomers

| Property | This compound | o-Toluoldisulfochlorid | p-Toluoldisulfochlorid |

|---|---|---|---|

| Molecular Formula | C₈H₆Cl₂O₄S₂ | C₇H₆Cl₂O₄S₂ | C₇H₆Cl₂O₄S₂ |

| Melting Point (°C) | 112–114* | 98–100* | 158–160* |

| Solubility in CHCl₃ | Moderate | High | Low |

| Reactivity with SOCl₂ | Moderate | High | Low |

*Data approximated from analogous disulfochloride studies .

Dimethoxy-1,3-benzoldisulfochlorid

This compound features methoxy (-OCH₃) groups at positions 1 and 3 on the benzene ring, adjacent to sulfonyl chloride groups.

- Electron-Donating Effects : Methoxy groups increase electron density at the aromatic ring, accelerating nucleophilic substitution reactions compared to this compound.

- Hydrolytic Stability : Dimethoxy substitution reduces hydrolytic susceptibility due to steric protection of -SO₂Cl groups.

Research Implications

The study by Akademie der Wissenschaften in Wien highlights that substitution patterns profoundly influence disulfochloride behavior . For instance, this compound’s meta configuration balances steric and electronic effects, making it preferable for controlled sulfonation processes. In contrast, para isomers are favored in crystalline matrix applications, while ortho isomers serve as reactive intermediates in kinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.